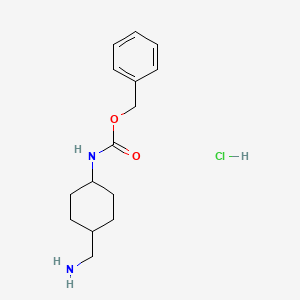

tert-Butyl (4S)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate

Descripción general

Descripción

The tert-butyl group is a functional group in organic chemistry with the formula -C(CH3)3. It’s derived from butane and consists of a central carbon atom bonded to three methyl groups and the rest of the molecule. The tert-butyl group is known for its bulky nature and its effects on the properties of the molecules it’s part of .

Synthesis Analysis

While specific synthesis methods for “tert-Butyl (4S)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate” are not available, tert-butyl groups are often introduced into molecules through reactions with tert-butyl alcohol or its derivatives .Molecular Structure Analysis

The tert-butyl group is a type of alkyl group, which means it’s made up of carbon and hydrogen atoms. It’s a branched group, with the central carbon atom bonded to three other carbon atoms.Chemical Reactions Analysis

The tert-butyl group can influence the reactivity of the molecule it’s part of. For example, it can affect the electronic communication between redox units in certain compounds . It can also be used as a probe for NMR studies of macromolecular complexes .Physical And Chemical Properties Analysis

The tert-butyl group is known for its steric bulk, which can influence the physical and chemical properties of the molecules it’s part of. For example, it can affect the solubility, boiling point, and reactivity of the molecule .Aplicaciones Científicas De Investigación

Synthesis of Fluoropyrrolidine Derivatives

4-Fluoropyrrolidine derivatives are significant in medicinal chemistry, especially as dipeptidyl peptidase IV inhibitors. The double fluorination of N-protected hydroxyproline with tert-butyl compounds, like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, leads to the synthesis of N-protected fluoropyrrolidine-2-carbonyl fluorides. These compounds serve as synthons for creating various intermediates, including fluoropyrrolidine-2-carboxamides and esters, which are vital for medicinal applications due to their high yield and enantiomeric purity. This method significantly reduces the synthetic steps required for preparing fluoropyrrolidine derivatives (Singh & Umemoto, 2011).

Dynamic Kinetic Resolution in Synthesis

The use of tert-butyl (4S)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate derivatives in dynamic kinetic resolution has been explored to develop stereoselective carbon-carbon bond formations. This approach utilizes chiral auxiliaries to convert diastereomeric mixtures into valuable chiral α-alkyl succinic acid and β-amino acid derivatives, which are key building blocks for synthesizing biologically active compounds. The process demonstrates the unique characteristics of these tert-butyl derivatives as novel chiral auxiliaries, facilitating the synthesis of enantiomerically pure compounds with good yields and selectivity (Kubo et al., 1997).

Mecanismo De Acción

Target of Action

The tert-butyl group, a component of the compound, is known to have unique reactivity patterns and is used in various chemical transformations .

Mode of Action

The tert-butyl group, however, is known for its unique reactivity pattern, which is utilized in various chemical transformations .

Biochemical Pathways

The tert-butyl group, a part of the compound, is implicated in various biosynthetic and biodegradation pathways .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl (4S)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO3/c1-8(2,3)15-7(14)12-4-6(13)9(10,11)5-12/h6,13H,4-5H2,1-3H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRJRMARSARGCB-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C(C1)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (4S)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-Furyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3111946.png)

![Methyl (2s)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate](/img/structure/B3111964.png)

![1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)piperazine](/img/structure/B3111976.png)

![trans-hexahydro-1H-cyclopenta[c]furan-5-one](/img/structure/B3112037.png)